molecular formula C13H13F3O3 B2478167 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 473706-07-9

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B2478167
M. Wt: 274.239
InChI Key: WEFAEXKXCYIFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635715B2

Procedure details

A suspension of NaH (60% dispersion in mineral oil (2.3 g, 60 mmol)) in NMP (80 mL) was cooled to 0° C. under nitrogen. The reaction mixture was treated with a solution of ethyl 2-(4-(trifluoromethyl)phenyl)acetate (4.672 g, 20 mmol) in NMP (20 mL) in a dropwise fashion over 10 minutes (effervescence occurred), followed by bis(2-bromoethyl)ether (2.8 mL, 22 mmol). After 15 minutes, the reaction was warmed to 23° C. After 20 hours, the reaction was diluted with a 10% HCl solution (300 mL; slowly, a lot of effervescence was observed) and extracted with diethyl ether (2×300 mL). The combined organic layers were washed with brine (200 mL), dried over MgSO4, concentrated in vacuo and purified by silica gel chromatography (eluant: 25-50% EtOAc/hexane) affording 3.76 g of 4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carboxylic acid. MS m/e=275.1 (M+H)+.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.672 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:18])([F:17])[C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([O:14]CC)=[O:13])=[CH:7][CH:6]=1.Br[CH2:20][CH2:21][O:22][CH2:23][CH2:24]Br>CN1C(=O)CCC1.Cl>[F:18][C:4]([F:3])([F:17])[C:5]1[CH:6]=[CH:7][C:8]([C:11]2([C:12]([OH:14])=[O:13])[CH2:24][CH2:23][O:22][CH2:21][CH2:20]2)=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
2.3 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
4.672 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CC(=O)OCC)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
BrCCOCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 23° C
WAIT
Type
WAIT
Details
After 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (eluant: 25-50% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1(CCOCC1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.76 g
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.